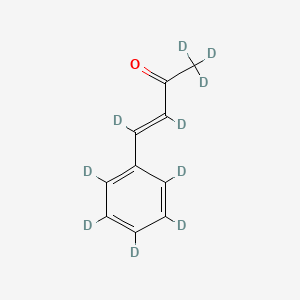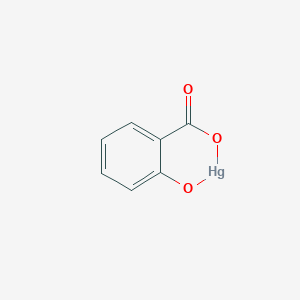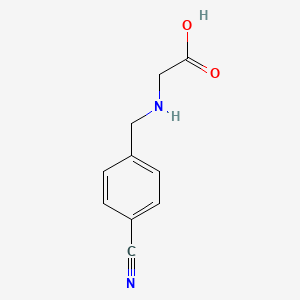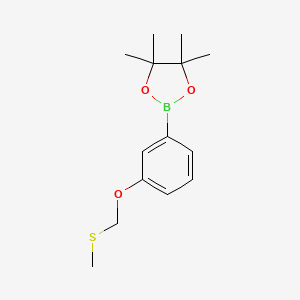
trans-4-Phenyl-3-buten-2-one-d10
Vue d'ensemble
Description
trans-4-Phenyl-3-buten-2-one-d10: . This compound is characterized by the replacement of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. The molecular formula of this compound is C10D10O, and it has a molecular weight of 156.25 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Phenyl-3-buten-2-one-d10 typically involves the deuteration of trans-4-Phenyl-3-buten-2-one. This process can be achieved through catalytic hydrogenation in the presence of deuterium gas (D2) or by using deuterated reagents . The reaction conditions often include a deuterium source, a catalyst such as palladium on carbon (Pd/C), and an appropriate solvent like ethanol or methanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. Quality control measures, such as nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the isotopic purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: trans-4-Phenyl-3-buten-2-one-d10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products:
Oxidation: Formation of benzoic acid or benzaldehyde.
Reduction: Formation of phenylbutanol or phenylbutane.
Substitution: Formation of halogenated derivatives or substituted phenylbutenes.
Applications De Recherche Scientifique
Chemistry: trans-4-Phenyl-3-buten-2-one-d10 is used as a stable isotope-labeled compound in various chemical studies, including reaction mechanism investigations and kinetic isotope effect studies .
Biology: In biological research, the compound serves as a tracer in metabolic studies to understand the pathways and mechanisms of biochemical reactions .
Medicine: The compound is utilized in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of drugs .
Industry: In the industrial sector, this compound is employed in the development of deuterated drugs and as a reference standard in analytical chemistry .
Mécanisme D'action
The mechanism of action of trans-4-Phenyl-3-buten-2-one-d10 involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as phospholipase A2 (PLA2), which plays a role in the inflammatory response . The deuterium atoms in the compound can influence the rate of enzymatic reactions, providing insights into the enzyme’s function and mechanism .
Comparaison Avec Des Composés Similaires
trans-4-Phenyl-3-buten-2-one: The non-deuterated analog with similar chemical properties but different isotopic composition.
Benzylideneacetone: Another name for trans-4-Phenyl-3-buten-2-one.
trans-1-Phenyl-2-buten-1-one: A structurally related compound with a different position of the double bond.
Uniqueness: trans-4-Phenyl-3-buten-2-one-d10 is unique due to its deuterium content, which provides distinct advantages in research applications, such as enhanced stability and the ability to trace metabolic pathways more accurately .
Propriétés
IUPAC Name |
(E)-1,1,1,3,4-pentadeuterio-4-(2,3,4,5,6-pentadeuteriophenyl)but-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-8H,1H3/b8-7+/i1D3,2D,3D,4D,5D,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHOZHOGCMHOBV-ZLPBFNINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C(\[2H])/C(=O)C([2H])([2H])[2H])/[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584112 | |
| Record name | (3E)-4-(~2~H_5_)Phenyl(~2~H_5_)but-3-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307496-22-6 | |
| Record name | (3E)-4-(~2~H_5_)Phenyl(~2~H_5_)but-3-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trans-4-phenyl-3-buten-2-one-d10 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Ethylphenyl)sulfonyl]piperazine](/img/structure/B1612516.png)










![1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-phenyl]-2,5-dihydro-1H-pyrrole](/img/structure/B1612536.png)


